N-(2-Hydroxyethyl)-4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide is a complex organic compound notable for its potential therapeutic applications, particularly as an inhibitor of protein kinases, including Janus kinase pathways. The compound features a unique molecular structure that incorporates a benzamide core, a hydroxyethyl group, and a trifluoromethoxy phenyl moiety, which contribute to its biological activity and specificity against certain kinases. Its molecular formula is with a molecular weight of approximately 418.4 g/mol.
This compound is classified under the category of pyrimidine derivatives, specifically as a 4,6-disubstituted aminopyrimidine. It is synthesized through multi-step organic synthesis techniques that involve various intermediates and reaction conditions. The compound has been the subject of research due to its biological activity, particularly in cancer and autoimmune disease contexts .
The synthesis of N-(2-Hydroxyethyl)-4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide generally involves several key steps:
In industrial settings, the synthesis follows similar routes but on a larger scale, emphasizing optimization of yield and purity throughout the process.
The molecular structure of N-(2-Hydroxyethyl)-4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide can be described as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 418.4 g/mol |
InChI | InChI=1S/C20H17F3N4O3 |
InChI Key | IIQUYGWWHIHOCF-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)C(=O)NCCO)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F |
N-(2-Hydroxyethyl)-4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide can undergo various chemical reactions:
Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride, with controlled temperatures and pH levels being critical for successful reactions .
The primary mechanism of action for N-(2-Hydroxyethyl)-4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide involves its role as an inhibitor of protein kinases. By binding to specific kinase domains, it disrupts signaling pathways critical for cellular proliferation and survival, making it a candidate for therapeutic interventions in conditions like cancer and autoimmune diseases .
The compound exhibits stability under standard laboratory conditions but may require specific handling protocols due to its biological activity.
N-(2-Hydroxyethyl)-4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide is primarily explored for:
Research continues to explore its efficacy in various therapeutic contexts, leveraging its unique structural features to develop targeted treatments .
The phenylamino-pyrimidine (PAP) scaffold emerged as a privileged structural motif in kinase inhibitor development during the late 1990s. Its significance was cemented by the discovery of imatinib mesylate (STI-571), a pioneering BCR-Abl tyrosine kinase inhibitor approved for chronic myeloid leukemia (CML) in 2001. Imatinib’s design exploited the PAP core to achieve selective ATP-competitive inhibition, leveraging three key interactions:
Subsequent generations of PAP derivatives addressed limitations of imatinib, particularly resistance mutations in the BCR-Abl kinase domain. Nilotinib (AMN107), a 30-fold more potent imatinib analog, incorporated trifluoromethyl and imidazole groups to enhance hydrophobic interactions and mitigate resistance from mutations like Y253F and E255K (excluding T315I) [7]. Similarly, dasatinib extended the PAP scaffold with a thiazole-carboxamide tail, enabling dual Src/Abl inhibition and activity against multiple imatinib-resistant mutants [2] [10].
Table 1: Evolution of Key Phenylamino-Pyrimidine Kinase Inhibitors
Compound | Target(s) | Key Structural Modifications | Clinical Impact |
---|---|---|---|
Imatinib | BCR-Abl, PDGFR, KIT | Unsubstituted PAP core with methylpiperazine tail | First-line CML therapy; 83% 10-year survival |
Nilotinib | BCR-Abl | Trifluoromethyl group; imidazole reinforcement | Overcame all imatinib resistance except T315I |
Dasatinib | BCR-Abl, SRC | Thiazole-carboxamide tail; flexible binding mode | Activity against 18/19 imatinib-resistant mutants |
Subject Compound | BCR-Abl, JAKs | Trifluoromethoxyaniline; 2-hydroxyethylbenzamide | Dual kinase targeting; enhanced CNS penetration |
N-(2-Hydroxyethyl)-4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide (CAS 778274-97-8) was designed through systematic optimization of the PAP pharmacophore to enhance dual kinase inhibition. Key structural innovations included:
Biochemical profiling revealed potent inhibition of both BCR-Abl (IC₅₀ = 18 nM) and Janus kinases (JAK1/2/3 IC₅₀ = 7–42 nM). The compound bound BCR-Abl in the DFG-out conformation, stabilizing the inactive kinase state analogous to imatinib. For JAKs, it competed with ATP at the catalytic site, disrupting JAK-STAT signaling pathways involved in myeloproliferative neoplasms and inflammatory cascades [1] [9].
Synthetic Route Highlights:
This benzamide derivative exemplifies the strategic shift toward polypharmacology in kinase inhibitor design. Unlike first-generation selective agents (e.g., imatinib), it concurrently targets oncogenic drivers (BCR-Abl) and microenvironmental survival signals (JAK-STAT). This dual inhibition addresses two limitations of monospecific therapies:
The compound’s physicochemical properties—molecular weight (418.4 g/mol), calculated logP (3.1), and hydrogen bond donors (2)—align with CNS-penetrant inhibitors, suggesting potential for treating central nervous system metastases or primary gliomas where JAK-STAT hyperactivity drives tumor progression. This represents an advance over early PAP derivatives like nilotinib, which exhibits limited brain exposure due to P-glycoprotein efflux [1] [6].
Table 2: Evolution of Kinase Inhibitor Targeting Strategies
Generation | Target Approach | Representative Agents | Limitations |
---|---|---|---|
First | Monospecific | Imatinib | Resistance mutations; microenvironment escape |
Second | Pan-kinase | Dasatinib, Sorafenib | Off-target toxicity; narrow therapeutic window |
Third | Dual-target | Subject Compound | Balancing potency against multiple kinases |
Next (emerging) | Degraders | PROTACs | Synthetic complexity; pharmacokinetic challenges |
Future optimization may explore proteolysis-targeting chimeras (PROTACs) leveraging this scaffold to direct ubiquitin-mediated degradation of oncogenic kinases, a paradigm beyond traditional occupancy-driven inhibition [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1